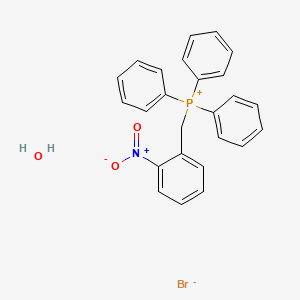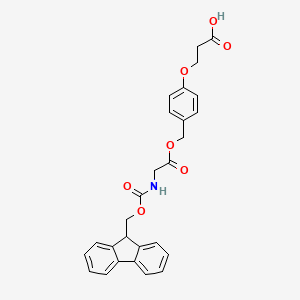
2,6-Difluoro-3-(trifluomethyl)toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoro-3-(trifluomethyl)toluene, also known as 2,6-Difluorotoluene, is an organic compound with the molecular formula C7H5F3. It is a colorless, volatile liquid with a strong odor and is used as a solvent in organic synthesis. It is also used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. 2,6-Difluorotoluene is an important intermediate in the synthesis of many compounds, including 2,6-difluorobenzoic acid, 2,6-difluorobenzaldehyde, and 2,6-difluorobenzyl alcohol.
Mécanisme D'action
2,6-Difluoro-3-(trifluomethyl)toluenetoluene is a volatile, colorless liquid with a strong odor. It has a low boiling point and is soluble in most organic solvents. It is a strong base, which means it can react with acids to form salts. It is also a strong nucleophile, which means it can react with electrophiles to form new compounds.
Biochemical and Physiological Effects
2,6-Difluoro-3-(trifluomethyl)toluenetoluene is a volatile, colorless liquid with a strong odor. It is a strong base and can react with acids to form salts. In addition, it is a strong nucleophile and can react with electrophiles to form new compounds. It has been used in the synthesis of a variety of compounds, including 2,6-difluorobenzoic acid, 2,6-difluorobenzaldehyde, and 2,6-difluorobenzyl alcohol.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Difluoro-3-(trifluomethyl)toluenetoluene has several advantages and limitations when used in laboratory experiments. It is a volatile liquid with a low boiling point, making it easy to handle and store. It is also soluble in most organic solvents, making it easy to use in a variety of experiments. Additionally, it is a strong base and a strong nucleophile, making it a useful reagent in organic synthesis. On the other hand, it is a volatile liquid and can be hazardous if not handled properly. It is also flammable and should be stored in a cool, dry place away from heat and open flames.
Orientations Futures
In the future, 2,6-Difluoro-3-(trifluomethyl)toluenetoluene could be used in the synthesis of new compounds with unique properties. It could also be used as a reagent in the synthesis of agrochemicals and pharmaceuticals. Additionally, it could be used in the development of new materials, such as polymers and nanomaterials. Furthermore, it could be used in the development of new catalysts, such as those used in the synthesis of organic compounds. Finally, it could be used to study the structure and reactivity of organic compounds.
Méthodes De Synthèse
2,6-Difluoro-3-(trifluomethyl)toluenetoluene can be synthesized by the reaction of trifluoromethyl iodide with toluene in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at temperatures between 80 and 100°C. The yield of the reaction is typically in the range of 80-90%.
Applications De Recherche Scientifique
2,6-Difluoro-3-(trifluomethyl)toluenetoluene is widely used in scientific research for its unique properties. It has been used in the synthesis of a variety of compounds, including 2,6-difluorobenzoic acid, 2,6-difluorobenzaldehyde, and 2,6-difluorobenzyl alcohol. It has also been used as a solvent in organic synthesis and as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other compounds.
Propriétés
IUPAC Name |
1,3-difluoro-2-methyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c1-4-6(9)3-2-5(7(4)10)8(11,12)13/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJFRYZDOJFSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[1,2,3]thiadiazole-5-carboxylic acid amide](/img/structure/B6329208.png)




![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6329246.png)






